![molecular formula C18H14N4O4 B5803764 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5803764.png)
2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide, also known as CPNPAH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPNPAH belongs to the family of hydrazide derivatives and is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide involves its ability to inhibit the activity of proteasomes and COX-2 enzymes. Proteasomes are responsible for the degradation of proteins in cells, and their inhibition by 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide leads to the accumulation of misfolded and damaged proteins, which eventually leads to apoptosis in cancer cells. COX-2 enzymes are involved in the inflammatory response, and their inhibition by 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide leads to a reduction in inflammation.
Biochemical and Physiological Effects
2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of proteasome activity, and inhibition of COX-2 enzyme activity. 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide for lab experiments is its ability to induce apoptosis in cancer cells, which makes it a potential candidate for the development of anticancer drugs. 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide also has anti-inflammatory properties, which may make it useful for the development of anti-inflammatory drugs. However, one of the limitations of 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide is its potential toxicity, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for research on 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide, including the development of more efficient synthesis methods, the optimization of its anticancer and anti-inflammatory properties, and the evaluation of its potential toxicity. Other potential applications of 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide include its use as a fluorescent probe for the detection of proteasome activity and its use in the development of novel materials with unique properties. Overall, 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has shown significant potential for a wide range of scientific research applications, and further research in this area is warranted.
Conclusion
In conclusion, 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide involves a multi-step process, and it has been studied extensively for its potential applications as an anticancer and anti-inflammatory agent. 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of proteasome activity, and inhibition of COX-2 enzyme activity. While 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has several advantages for lab experiments, its potential toxicity may limit its use in clinical settings. There are several future directions for research on 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide, including the development of more efficient synthesis methods, the optimization of its properties, and the evaluation of its potential toxicity.
Méthodes De Synthèse
The synthesis of 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide involves a multi-step process that begins with the reaction of 2-cyanophenol with chloroacetyl chloride to form 2-(2-chloroacetyl)phenoxy)acetonitrile. The resulting compound is then reacted with hydrazine hydrate to form 2-(2-(hydrazinocarbonyl)phenoxy)acetonitrile. The final step involves the reaction of 2-(2-(hydrazinocarbonyl)phenoxy)acetonitrile with 3-(3-nitrophenyl)-2-propenal to form 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide.
Applications De Recherche Scientifique
2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has been studied extensively for its potential applications in various fields of scientific research. One of the most significant applications of 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide is in the field of medicinal chemistry, where it has shown promising results as an anticancer agent. 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has been shown to induce apoptosis in cancer cells by inhibiting the activity of proteasomes, which are responsible for the degradation of proteins in cells. 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has also shown potential as an anti-inflammatory agent, as it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzymes, which are involved in the inflammatory response.
Propriétés
IUPAC Name |
2-(2-cyanophenoxy)-N-[(E)-[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c19-12-15-7-1-2-9-17(15)26-13-18(23)21-20-10-4-6-14-5-3-8-16(11-14)22(24)25/h1-11H,13H2,(H,21,23)/b6-4+,20-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVCLFIQXROFJK-PHNSAVJNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-cyanophenoxy)-N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

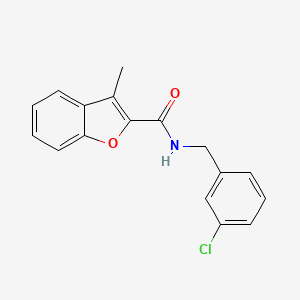
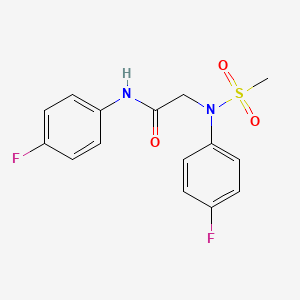

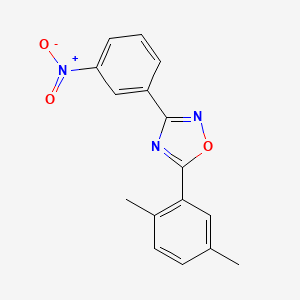
![methyl 3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5803724.png)
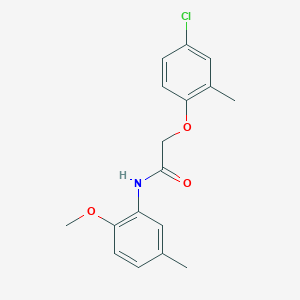
![2-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5803737.png)
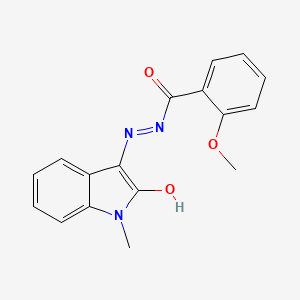
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803743.png)
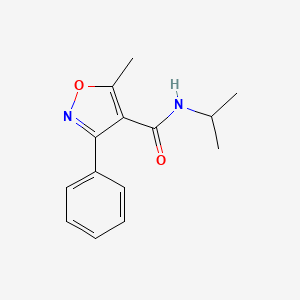
![6-tert-butyl-N-cyclohexyl-2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5803757.png)
![3-chloro-N'-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5803766.png)

![2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5803781.png)